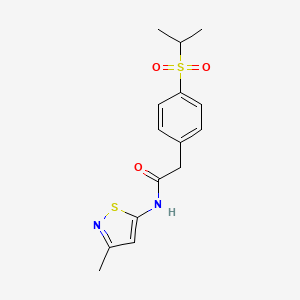

2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide

Description

Properties

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)-2-(4-propan-2-ylsulfonylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-10(2)22(19,20)13-6-4-12(5-7-13)9-14(18)16-15-8-11(3)17-21-15/h4-8,10H,9H2,1-3H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLSPHKVJSBQAEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the isopropylsulfonylphenyl intermediate: This step involves the sulfonation of a phenyl ring with isopropylsulfonyl chloride under basic conditions.

Coupling with 3-methylisothiazol-5-ylamine: The intermediate is then coupled with 3-methylisothiazol-5-ylamine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The isopropylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The acetamide group can be reduced to form corresponding amines.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).

Major Products

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or sulfonated phenyl derivatives.

Scientific Research Applications

2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes: Inhibiting or modulating enzyme activity.

Interacting with proteins: Affecting protein-protein interactions and signaling pathways.

Modulating cellular processes: Influencing cellular functions such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

2-(5-methyl-2-propan-2-ylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide ()

- Core Structure : Acetamide linker.

- Key Substituents: Phenoxy group with isopropyl and methyl substituents (vs. isopropylsulfonylphenyl in the target compound). Thiazol-2-ylsulfamoylphenyl (vs. 3-methylisothiazol-5-yl).

- The thiazole-2-ylsulfamoyl moiety may engage in different hydrogen-bonding interactions compared to the isothiazole ring .

Pharmacopeial Thiazole Derivatives ()

- Example 1 : (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate.

- Example 2 : Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Key Differences: Both compounds feature complex heterocyclic systems (oxazolidine, imidazolidinone, ureido groups) absent in the target molecule.

Hypothetical Pharmacological Implications

While direct pharmacological data are unavailable in the evidence, structural comparisons suggest:

- Target Compound : The isopropylsulfonyl group may favor interactions with polar enzyme pockets (e.g., cyclooxygenase or sulfotransferases).

- ECHEMI Compound () : The sulfamoyl-thiazole group could target bacterial dihydropteroate synthase, akin to sulfonamide antibiotics .

- Pharmacopeial Compounds () : Ureido and oxazolidine motifs are prevalent in kinase inhibitors (e.g., mTOR or EGFR inhibitors), implying divergent therapeutic applications .

Data Tables

Table 1. Structural Comparison of Key Compounds

Research Findings and Limitations

- Evidence Gaps: No explicit data on solubility, IC50, or in vivo efficacy are provided for the target compound or analogues.

- Methodological Relevance : The MTT assay () is a standard cytotoxicity test; if applied, it could assess cell viability impacts of these compounds .

- Structural Insights : Isothiazole/thiazole rings and sulfonyl/sulfamoyl groups are critical for binding specificity but may confer varying metabolic stability or toxicity profiles.

Biological Activity

2-(4-(Isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound features an isopropylsulfonyl group attached to a phenyl ring, combined with an acetamide and a methylisothiazole moiety. This unique structure plays a crucial role in its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : The compound shows significant antimicrobial properties, particularly against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis, which leads to cell lysis.

- Antifungal Activity : Similar to its antibacterial effects, this compound exhibits antifungal activity, making it a candidate for further research in antifungal therapies.

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes, including those involved in metabolic pathways.

Antimicrobial and Antifungal Studies

In vitro studies have demonstrated that this compound exhibits potent activity against both Gram-positive and Gram-negative bacteria. For example:

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

These results indicate that the compound could serve as a basis for developing new antimicrobial agents.

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes linked to disease processes. For instance, it has been shown to inhibit tyrosinase, an enzyme involved in melanin production. The IC50 values for tyrosinase inhibition were found to be significantly lower than those of standard inhibitors such as kojic acid.

| Enzyme | IC50 (µM) |

|---|---|

| Tyrosinase | 0.0433 |

| Kojic Acid | 19.97 |

This suggests that the compound may have applications in cosmetic formulations aimed at skin lightening or hyperpigmentation treatment.

Case Studies

A notable case study involved the application of this compound in dermatological formulations. Patients with hyperpigmentation treated with topical formulations containing the compound showed a marked improvement in skin tone after four weeks of use compared to control groups treated with placebo formulations.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for synthesizing 2-(4-(isopropylsulfonyl)phenyl)-N-(3-methylisothiazol-5-yl)acetamide?

The synthesis of this compound typically involves multi-step protocols, including:

- Coupling reactions : Amide bond formation between the isopropylsulfonylphenylacetic acid and 3-methylisothiazol-5-amine using coupling agents like HATU or EDCI .

- Sulfonation steps : Introduction of the isopropylsulfonyl group via sulfonation reactions under controlled pH and temperature .

- Purification : Chromatography (e.g., flash column) or recrystallization to achieve >95% purity .

- Characterization : Confirm structure via /-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to verify functional groups (e.g., sulfonyl, acetamide) .

Q. How can researchers structurally characterize this compound and validate its purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : -NMR to identify proton environments (e.g., isopropyl splitting patterns, aromatic protons) and -NMR to confirm carbonyl (C=O) and sulfonyl (SO) groups .

- Mass Spectrometry (MS) : HRMS for exact mass determination and fragmentation analysis to validate the molecular formula .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by area under the curve) using reverse-phase columns .

Advanced Research Questions

Q. What experimental strategies are suitable for studying drug-target interactions involving this compound?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, K/K) with immobilized protein targets (e.g., kinases, GPCRs) .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

- Molecular Docking : Use software like AutoDock Vina to predict binding poses, focusing on sulfonyl and acetamide interactions with active-site residues .

Q. How can researchers resolve contradictions in bioactivity data across different assays?

- Meta-analysis : Compare IC values across enzyme inhibition assays (e.g., fluorogenic vs. colorimetric) to identify assay-specific biases .

- Cellular context studies : Evaluate activity in primary cells vs. immortalized lines to account for metabolic differences (e.g., CYP450 expression affecting prodrug activation) .

- Computational modeling : Apply QSAR models to correlate substituent effects (e.g., isopropylsulfonyl vs. methylsulfonyl) with activity trends .

Q. What methodologies are recommended for assessing compound stability under varying experimental conditions?

- Accelerated stability testing : Expose the compound to stressors (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .

- pH-dependent stability : Incubate in buffers (pH 2–9) and quantify intact compound using LC-MS to identify labile bonds (e.g., acetamide hydrolysis) .

- Light sensitivity : Conduct ICH-compliant photostability studies (1.2 million lux hours) with UV/Vis monitoring .

Q. How can researchers address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic (PK) studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models to identify absorption/metabolism barriers .

- Metabolite profiling : Use LC-MS/MS to detect active/inactive metabolites (e.g., sulfonyl group oxidation) .

- Dose-response optimization : Adjust dosing regimens (e.g., QD vs. BID) to align in vivo exposure with in vitro IC values .

Key Structural and Functional Insights

| Functional Group | Role in Bioactivity | Key Evidence |

|---|---|---|

| Isopropylsulfonyl | Enhances target binding via hydrophobic interactions | |

| 3-Methylisothiazole | Improves metabolic stability by reducing CYP450 oxidation | |

| Acetamide linker | Facilitates hydrogen bonding with catalytic residues |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.